molecular formula C19H27N5O B2445157 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2380061-35-6

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2445157
CAS RN: 2380061-35-6
M. Wt: 341.459
InChI Key: OYVHIUHSHKQLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and survival of B cells. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent for B-cell malignancies is currently being investigated.

Mechanism of Action

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one selectively inhibits BTK by binding to its active site and preventing its phosphorylation. BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell development and survival. Inhibition of BTK leads to decreased proliferation and survival of B cells and impaired antibody production.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been shown to have significant antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is a potent and selective inhibitor of BTK, and its efficacy has been demonstrated in preclinical models of B-cell malignancies. However, its pharmacokinetic properties and toxicity profile have not been fully characterized, and its clinical efficacy and safety in humans remain to be determined.

Future Directions

Future research on 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one should focus on its pharmacokinetic properties and toxicity profile, as well as its clinical efficacy and safety in humans. In addition, further studies are needed to determine the optimal dosing regimen and potential combination therapies with other agents. 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one also has potential applications in other autoimmune and inflammatory diseases, and its effects on these diseases should be investigated. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that starts with the reaction of 5,6-dimethyl-4-pyrimidinamine with 4-(4-chlorophenyl)-1-piperidinecarboxylic acid to form 1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl)-4-(4-chlorophenyl)butan-1-one. This intermediate is then reacted with tert-butyl 3-oxoazetidine-1-carboxylate to form 6-tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one.

Scientific Research Applications

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has significant antitumor activity in xenograft models of B-cell malignancies.

properties

IUPAC Name

6-tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-13-14(2)20-12-21-18(13)23-10-8-15(9-11-23)24-17(25)7-6-16(22-24)19(3,4)5/h6-7,12,15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVHIUHSHKQLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.